N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused heterocyclic core with a phenyl group at position 1 and a 2,4-difluorophenyl acetamide moiety at position 3. The 2,4-difluorophenyl group enhances metabolic stability and lipophilicity, while the acetamide linker may influence binding affinity to biological targets.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5O2/c20-12-6-7-16(15(21)8-12)24-17(27)10-25-11-22-18-14(19(25)28)9-23-26(18)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARWYPSFPHOTOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-difluoroaniline and various substituted pyrazoles. The key steps in the synthesis may involve:
Condensation reactions: Combining 2,4-difluoroaniline with pyrazole derivatives under acidic or basic conditions.
Cyclization reactions: Forming the pyrazolo[3,4-d]pyrimidine core through intramolecular cyclization.
Acylation reactions: Introducing the acetamide group via acylation using acetic anhydride or similar reagents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride.
Substitution: Halogenation or nitration of the aromatic rings using halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), under controlled temperature and solvent conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biology: Studying its effects on cellular processes and pathways.
Pharmaceuticals: Investigating its potential as an active pharmaceutical ingredient (API) for treating various diseases.
Materials Science: Exploring its properties for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes, receptors, or proteins, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, gene expression, or metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences between the target compound and its analogs:
Pharmacological and Physicochemical Properties
- Target Compound: The 2,4-difluorophenyl group likely enhances metabolic resistance compared to mono-fluorinated analogs (e.g., ’s 4-fluorophenyl), as difluorination reduces oxidative degradation .
- Solubility : The absence of polar groups (e.g., methoxy in ) in the target compound may reduce aqueous solubility but improve membrane permeability.
- Binding Affinity : The phenyl group at position 1 provides a planar aromatic surface, favoring interactions with hydrophobic enzyme pockets, whereas benzyl substituents (e.g., ) introduce conformational flexibility that could compromise binding.
Research Findings and Trends
- Fluorination Trends : Fluorinated aryl groups (e.g., 2,4-difluorophenyl, 4-fluorophenyl) are recurrent in analogs, suggesting their role in optimizing pharmacokinetics .
- Acetamide vs. Thioacetamide : The thioacetamide variant in exhibits distinct electronic properties due to sulfur’s electronegativity, which may influence redox stability and target engagement .
- Solid-State Properties : While the target compound’s melting point is unspecified, analogs like those in (MP: 302–304°C) indicate high thermal stability, correlating with crystalline purity .
Biological Activity
N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for diverse biological activities. Its structure includes a difluorophenyl group , which may enhance lipophilicity and contribute to its pharmacological profile. The molecular formula is with a molecular weight of 381.3 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₃F₂N₅O₂ |
| Molecular Weight | 381.3 g/mol |
| IUPAC Name | N-(2,4-difluorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
| CAS Number | 852440-11-0 |
The mechanism of action for this compound remains largely unexplored. However, compounds with similar pyrazolo-pyrimidine structures typically interact with various molecular targets including:
- Enzymes : Inhibition or modulation of enzyme activity.
- Receptors : Binding to specific receptors affecting signaling pathways.
- Gene Expression : Alteration of gene expression profiles leading to therapeutic effects.
Biological Activities
Research indicates that derivatives of pyrazolo-pyrimidines exhibit a range of biological activities:
- Anticancer Activity : Some studies have identified compounds with similar structures showing significant anticancer properties by inducing apoptosis in cancer cells.
- Antimicrobial Effects : Pyrazolo-pyrimidine derivatives have demonstrated antibacterial and antifungal activities against various pathogens.
- Anti-inflammatory Properties : The compound may have potential in reducing inflammation through modulation of inflammatory pathways.
Case Studies and Research Findings
A review of literature reveals several studies that highlight the biological activities associated with pyrazolo-pyrimidine derivatives:
- Anticancer Screening : A study published in Frontiers in Chemistry identified novel anticancer compounds through drug library screening on multicellular spheroids. While specific data on this compound was not detailed, the findings suggest potential for similar compounds in cancer treatment .
- Antimicrobial Activity : Research indicated that various pyrazolo-pyrimidine derivatives exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.125 to 8 μg/mL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
